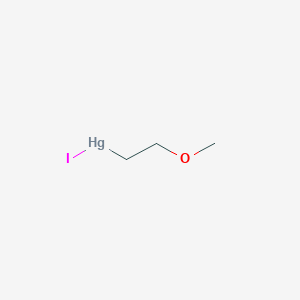
Iodo(2-methoxyethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(2-methoxyethyl)mercury is an organomercury compound with the chemical formula C3H7HgIO. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodo(2-methoxyethyl)mercury typically involves the reaction of mercury(II) iodide with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The reaction can be represented as follows:
HgI2+CH3OCH2CH2OH→C3H7HgIO+HI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(2-methoxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other mercury-containing compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Mercury(II) oxide and methoxyethyl iodide.
Reduction: Elemental mercury and methoxyethyl iodide.
Substitution: Various halogenated mercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Iodo(2-methoxyethyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of iodo(2-methoxyethyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with a similar structure but with a methyl group instead of a 2-methoxyethyl group.
Ethylmercury: Contains an ethyl group instead of a 2-methoxyethyl group.
Phenylmercury: Contains a phenyl group instead of a 2-methoxyethyl group.
Uniqueness
Iodo(2-methoxyethyl)mercury is unique due to the presence of both an iodine atom and a 2-methoxyethyl group, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its specific structure allows for unique applications in various fields of research and industry.
Propriétés
Numéro CAS |
10403-65-3 |
|---|---|
Formule moléculaire |
C3H7HgIO |
Poids moléculaire |
386.58 g/mol |
Nom IUPAC |
iodo(2-methoxyethyl)mercury |
InChI |
InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |
Clé InChI |
SHNYOHRHNRGHHN-UHFFFAOYSA-M |
SMILES canonique |
COCC[Hg]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



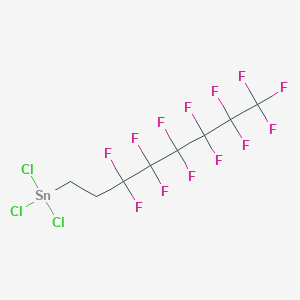
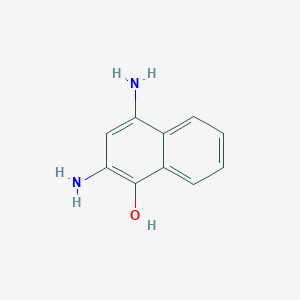

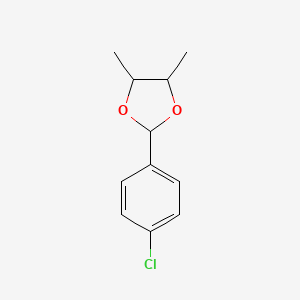
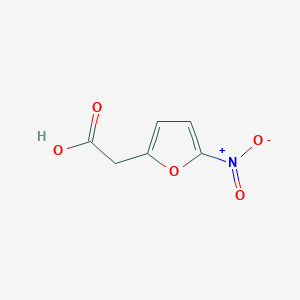
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

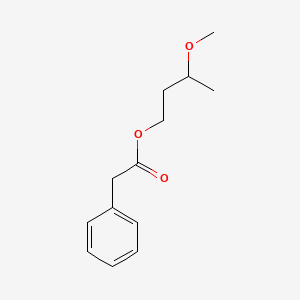
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

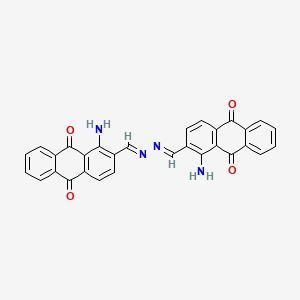
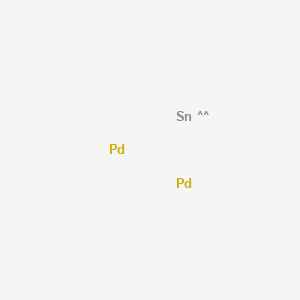
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
